Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Overview
Description
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the pyrrolo[2,1-F][1,2,4]triazine family, characterized by a fused ring system that includes both pyrrole and triazine rings. The presence of ethyl, chloro, and isopropyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core, followed by the introduction of the chloro and isopropyl groups. The final step involves esterification to introduce the ethyl carboxylate group.
Formation of the Pyrrolo[2,1-F][1,2,4]triazine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Chlorination and Isopropylation:
Esterification: The final step involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropyl groups play a crucial role in binding affinity and specificity, while the pyrrolo[2,1-F][1,2,4]triazine core provides the structural framework necessary for biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be compared with other compounds in the pyrrolo[2,1-F][1,2,4]triazine family, such as:
Ethyl 4-chloro-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 4-chloro-5-phenylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate: Contains a phenyl group, which may alter its chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-16-10(9(8)7(2)3)11(13)14-6-15-16/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAZOUBYLUYIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C(C)C)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439699 | |
Record name | Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-80-1 | |
Record name | Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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